molecular formula C13H19N6O8P B12745272 Triciribine phosphate monohydrate CAS No. 1032073-93-0

Triciribine phosphate monohydrate

Cat. No.: B12745272
CAS No.: 1032073-93-0
M. Wt: 418.30 g/mol
InChI Key: UBIYLIJTJQTBNU-DOKXERMVSA-N
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Description

Triciribine phosphate monohydrate is a synthetic nucleoside analog that has garnered significant interest in the field of cancer research. Initially synthesized in the 1970s, it was found to possess anti-cancer properties. The compound is known for its ability to inhibit the phosphorylation and signaling of Akt, a serine/threonine protein kinase involved in the regulation of cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triciribine phosphate monohydrate involves a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis route is approximately 35% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the production of the compound in sufficient quantities for research and clinical applications.

Chemical Reactions Analysis

Types of Reactions: Triciribine phosphate monohydrate undergoes various chemical reactions, including phosphorylation and inhibition of Akt signaling. It does not inhibit PI3K or PDK1, the direct upstream activators of Akt, nor does it inhibit other signaling pathways such as PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 1-N-Boc-2-methylhydrazine and trifluoroacetic acid. The reaction conditions involve a one-pot transformation that combines deprotection and ring closure reactions .

Major Products Formed: The major product formed from the synthesis of this compound is the tricyclic nucleobase motif, which is the active component responsible for its biological activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to triciribine phosphate monohydrate include other Akt inhibitors such as MK-2206, GSK690693, and perifosine. These compounds also target the Akt signaling pathway and have been studied for their potential anti-cancer properties .

Uniqueness: This compound is unique in its ability to inhibit the phosphorylation of all three isoforms of Akt without affecting other signaling pathways such as PI3K, PDK1, PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK . This specificity makes it a valuable tool for studying the role of Akt in cancer and other diseases.

Properties

CAS No.

1032073-93-0

Molecular Formula

C13H19N6O8P

Molecular Weight

418.30 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate

InChI

InChI=1S/C13H17N6O7P.H2O/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);1H2/t6-,8-,9-,13-;/m1./s1

InChI Key

UBIYLIJTJQTBNU-DOKXERMVSA-N

Isomeric SMILES

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C(=N1)N.O

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N.O

Origin of Product

United States

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